molecular formula C18H18ClFN2O3 B15111332 4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide

4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide

Cat. No.: B15111332
M. Wt: 364.8 g/mol
InChI Key: HCPDPUVPRPTNPO-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a chloro group at the 4-position, a cyclopropylmethoxy group at the 2-position, and a 3-fluoro-4-methoxybenzyl group attached to the nitrogen atom of the nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration and Reduction: The starting material, 4-chloronicotinic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Cyclopropylmethoxy Substitution: The amine is then reacted with cyclopropylmethanol under suitable conditions to introduce the cyclopropylmethoxy group at the 2-position.

    Benzylation: The intermediate product is then subjected to benzylation using 3-fluoro-4-methoxybenzyl chloride to attach the benzyl group to the nitrogen atom.

    Amidation: Finally, the compound is converted to the nicotinamide derivative through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group at the 4-position can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxy-N-(3-fluoro-4-methoxybenzyl)nicotinamide
  • 4-Chloro-2-(cyclopropylmethoxy)-N-benzyl nicotinamide
  • 4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methylbenzyl)nicotinamide

Uniqueness

4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group and the 3-fluoro-4-methoxybenzyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

Molecular Formula

C18H18ClFN2O3

Molecular Weight

364.8 g/mol

IUPAC Name

4-chloro-2-(cyclopropylmethoxy)-N-[(3-fluoro-4-methoxyphenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H18ClFN2O3/c1-24-15-5-4-12(8-14(15)20)9-22-17(23)16-13(19)6-7-21-18(16)25-10-11-2-3-11/h4-8,11H,2-3,9-10H2,1H3,(H,22,23)

InChI Key

HCPDPUVPRPTNPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CN=C2OCC3CC3)Cl)F

Origin of Product

United States

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